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Compound of Interest

Compound Name: DF-461

Cat. No.: B607083

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
effects of DF-461 (also known as Mavacamten or MYK-461) in various preclinical animal
models. The protocols and data presented are intended to guide researchers in designing and
executing in vivo studies to evaluate the efficacy and pharmacokinetics of this cardiac myosin
inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for DF-461 administration and its
effects in common animal models.

Table 1: Dosage and Administration of DF-461 in Animal
Models
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] Route of
Animal o . Dosage Study
Administrat Vehicle ] Reference
Model . Range Duration
ion
Oral (drinking  Drinking 2.5
Mouse 6 to 15 weeks [1]
water) Water mg/kg/day
0.5% (w/v)
Mouse Oral (gavage) Methylcellulo Not specified 26 weeks [2]
se
Dimethylacet
amide (DMA),
PEG400, and
1 mg/kg/day )
Rat Oral (gavage) 30% - ] Single Dose [2]
) (single dose)
cyclodextrin
(5:25:70
ratio)
0.3 Chronic
Rat Not specified Not specified mg/kg/day toxicity [2]
(NOAEL) studies
N 0.045
Dog Oral Not specified 31 days [2]
mg/kg/day
0.06 Chronic
Dog Oral Not specified mg/kg/day toxicity 2]
(NOAEL) studies
Intravenous PEG400/salin
Cat ] ) 0.3 mg/kg/hr Acute [3]
Infusion e (1:2 ratio)
Single Dose
Intravenous » - ]
Cat Bol Not specified Not specified (Pharmacokin  [3]
olus

etics)

NOAEL: No-Observed-Adverse-Effect-Level

Table 2: Pharmacokinetic Parameters of DF-461
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. Bioavailability Elimination
Animal Model . Key Notes Reference
(Oral) Half-life (t'%)

Low clearance,
Mouse Not specified ~7 hours ~7-10% of liver [2]
blood flow.

Low clearance,
Rat Not specified ~8-11 hours ~7-10% of liver [2]
blood flow.

Low clearance,
~2% of liver
blood flow.
Dog 87.1% ~130-161 hours Significant [2]
accumulation
with repeated

dosing.

Low clearance,
Monkey Not specified ~44.5 hours ~7-10% of liver [2]
blood flow.

Table 3: Efficacy and In Vitro Potency of DF-461
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Animal
Parameter Value Effect Reference
Model/System
) Dose-dependent
ICso (ATPase Mouse Cardiac o
o o 0.3 uM reduction in [1]
Activity) Myofibrils o
ATPase activity.
Dose-dependent
) Isolated Rat o
ICso (Fractional ) reduction in
) Ventricular 0.18 uM ) [1]
Shortening) ] fractional
Cardiomyocytes )
shortening.

Pharmacologicall

1 mg/kg/day

~20% reduction

y Active Dose Rat (in vivo) (oral) in fractional [2]
ora
(PAD) shortening.
] ~11% reduction
Pharmacologicall ] ]
] o 0.045 mg/kg in fractional
y Active Dose Dog (in vivo) ) [2]
(oral) shortening over
(PAD)
31 days.
Skinned Rat Dose-dependent

Maximal Tension

Reduction

Cardiac Muscle

Fibers

~70% at 1.0 uM

reduction in

maximal tension.

[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving DF-461 in animal

models.

Protocol 2.1: Oral Administration in Mice (via Drinking

Water)

Objective: To assess the chronic effects of DF-461 on cardiac function and pathology in mouse

models of hypertrophic cardiomyopathy (HCM).

Materials:

e DF-461 (Mavacamten)
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Drinking water

Animal-specific water bottles

Analytical balance

Appropriate mouse models of HCM (e.g., R403Q, R719W, or R453C mutations) and wild-
type controls.[1]

Procedure:
e Drug Preparation:
o Calculate the total daily water consumption per cage.

o Based on the average body weight of the mice and the target dose (e.g., 2.5 mg/kg/day),
calculate the required amount of DF-461 per mL of drinking water.[1]

o Prepare a stock solution of DF-461 if necessary, and then dilute it into the drinking water to
achieve the final desired concentration. Ensure thorough mixing.

e Administration:
o Provide the DF-461-medicated water to the mice as their sole source of drinking water.[1]

o Replace the medicated water with a freshly prepared solution at regular intervals (e.g.,
every 2-3 days) to ensure drug stability.

e Monitoring:

o Measure water consumption and mouse body weights regularly to adjust the drug
concentration in the water if necessary and to monitor for any adverse effects.

o At baseline and at specified intervals (e.g., every 2-4 weeks), perform echocardiography to
measure cardiac parameters such as fractional shortening and left ventricular wall
thickness.[1]

o Collect blood samples at specified time points to determine plasma drug concentrations.[1]
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e Endpoint Analysis:

o At the end of the study, euthanize the animals and collect heart tissue for histological
analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis.[1]

Protocol 2.2: Intravenous Infusion in Feline HCM Model

Objective: To acutely assess the dose-dependent effects of DF-461 on left ventricular outflow
tract (LVOT) obstruction and cardiac contractility in cats with HCM.

Materials:

DF-461 (Mavacamten)

o Polyethylene glycol 400 (PEG400)

o Sterile saline

e Syringe pump for infusion

¢ Intravenous catheters

e Anesthesia (as per approved institutional protocols)

o Echocardiography equipment

e Isoproterenol (for provoking LVOT obstruction)[3]

Procedure:

e Animal Model:

o Use cats with naturally occurring HCM and evidence of LVOT obstruction.[3]

e Drug Preparation:

o Prepare a sterile solution of DF-461 in a vehicle of PEG400 and saline at a 1:2 ratio.[3]
For example, for a 0.25 mg/kg dose.[3]
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o Experimental Setup:
o Anesthetize the cat according to an approved protocol.
o Place an intravenous catheter for drug and fluid administration.
o Perform a baseline echocardiogram.[3]

e Provocation of LVOT Obstruction (if necessary):

o If the LVOT obstruction is not present at rest under anesthesia, an infusion of isoproterenol
(e.g., 0.04 pg/kg/min) can be used to induce it.[3]

e DF-461 Infusion:

o Once a stable, obstructed state is achieved, begin the intravenous infusion of DF-461
using a syringe pump. A starting infusion rate could be 0.3 mg/kg/hr.[3]

o The infusion can be administered as a ramp, with increasing concentrations over time to
assess the exposure-response relationship.[4]

e Monitoring and Data Collection:

o Perform serial echocardiograms at different time points during the infusion to measure
fractional shortening, LVOT pressure gradient, and to assess for systolic anterior motion of
the mitral valve.[3]

o Collect blood samples at various time points to measure the plasma concentration of DF-
461.[4] This allows for the correlation of drug exposure with the observed
pharmacodynamic effects.[3]

e Post-Infusion:

o After the infusion, monitor the cat during recovery from anesthesia.

Visualizations
Mechanism of Action of DF-461
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The following diagram illustrates the mechanism by which DF-461 inhibits cardiac muscle

contraction.
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Caption: Mechanism of DF-461 action on the cardiac sarcomere.

General Experimental Workflow for In Vivo Efficacy
Studies

The following diagram outlines a typical workflow for conducting in vivo efficacy studies of DF-
461.
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Caption: General workflow for in vivo studies of DF-461.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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